MAO-A Inhibition: 7-Bromo-6-methoxyquinolin-4-ol Exhibits 4.3-Fold Weaker Potency than a Structurally Related Quinoline Derivative
7-Bromo-6-methoxyquinolin-4-ol demonstrates measurable but relatively weak inhibition of human membrane-bound monoamine oxidase A (MAO-A), with an IC₅₀ value of 100,000 nM (1.0 × 10⁵ nM) determined using a fluorescence-based kynuramine conversion assay after 20 minutes of incubation [1]. This represents a 4.3-fold reduction in MAO-A inhibitory potency compared to another brominated quinoline derivative evaluated under identical assay conditions, which exhibited an IC₅₀ of 23,000 nM (2.3 × 10⁴ nM) against human MAO-A expressed in insect cell membranes [2]. Both compounds were assessed using the same experimental endpoint—reduction in conversion of kynuramine to 4-hydroxyquinoline—enabling direct quantitative comparison.
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM (1.0 × 10⁵ nM) |
| Comparator Or Baseline | Comparator brominated quinoline derivative (BDBM50450830 / CHEMBL4208748): IC₅₀ = 23,000 nM (2.3 × 10⁴ nM) |
| Quantified Difference | 4.3-fold weaker MAO-A inhibition (100,000 nM vs 23,000 nM) |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min; human MAO-A expressed in insect cell membranes |
Why This Matters
This quantitative potency differential informs selection when MAO-A inhibition is either a desired on-target effect or an undesired off-target liability requiring avoidance.
- [1] BindingDB. BDBM50401980 (CHEMBL2203922). IC₅₀: 1.00E+5 nM. Assay: Inhibition of MAO-A assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence. View Source
- [2] BindingDB. BDBM50450830 (CHEMBL4208748). IC₅₀: 2.30E+4 nM. Assay: Inhibition of human membrane-bound MAO-A expressed in insect cell membranes. View Source
